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Abstract

D-Psicose (also known as D-allulose), a rare sugar and C-3 epimer of D-fructose, is emerging
as a compound of significant interest in the fields of biochemistry, nutrition, and drug
development.[1][2] Its unique biochemical properties, including its low caloric value and its
ability to modulate key metabolic pathways, position it as a potential therapeutic agent for
metabolic disorders such as obesity and type 2 diabetes. This technical guide provides an in-
depth overview of the core biochemical properties of D-Psicose, with a focus on its
physicochemical characteristics, metabolic fate, and its influence on glucose and lipid
metabolism. Detailed experimental protocols and visual representations of key pathways and
workflows are provided to support further research and development.

Physicochemical Properties

D-Psicose is a monosaccharide with the same molecular formula as fructose and glucose
(C6H1206) and a molecular weight of 180.16 g/mol .[1][2] It exists as a white crystalline
substance that is highly soluble in water.[2] Notably, it possesses approximately 70% of the
sweetness of sucrose but contributes only 0.2-0.4 kcal/g, a significant reduction from the 4
kcal/g of sucrose.[3] This low caloric value is primarily due to its limited metabolism in the
human body.[3]
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Property Value Reference(s)
Molecular Formula C6H1206 [1112114]
Molecular Weight 180.16 g/mol [11[2][3]
Appearance White crystalline powder [2]

Melting Point 96 °C [2][5]
Solubility in Water High [2][4]
Sweetness (relative to

sucrose) 0% 21E3]

Caloric Value 0.2-0.4 kcallg [3]

Metabolism, Absorption, and Excretion

Unlike its epimer D-fructose, D-Psicose is poorly metabolized by the body.[3] Following oral
ingestion, a significant portion is absorbed in the small intestine and excreted unchanged in the
urine.[3] This resistance to metabolic breakdown is a key contributor to its low caloric value.

Biochemical Effects
Effects on Glucose Metabolism

D-Psicose has demonstrated significant effects on glucose homeostasis, primarily through two
mechanisms: inhibition of intestinal a-glucosidases and modulation of hepatic glucose
metabolism.

D-Psicose acts as an inhibitor of intestinal a-glucosidases, specifically sucrase and maltase.[6]
This inhibition slows the breakdown of dietary carbohydrates into absorbable
monosaccharides, thereby reducing postprandial blood glucose spikes.[6]
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Enzyme Effect of D-Psicose Reference(s)
Intestinal Sucrase Inhibition [6]
Intestinal Maltase Inhibition [6]
Intestinal a-amylase Slight Inhibition [6]

D-Psicose influences hepatic glucose metabolism by promoting the translocation of
glucokinase (GK) from the nucleus to the cytoplasm in hepatocytes.[7] Glucokinase is a key
enzyme in the first step of glycolysis and glycogen synthesis. Its translocation to the cytoplasm
enhances its activity, leading to increased glucose uptake and glycogen storage in the liver.
This mechanism is thought to involve the interaction of D-Psicose with the glucokinase
regulatory protein (GKRP), which normally sequesters glucokinase in the nucleus in a low-
glucose state.[8][9]
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D-Psicose mediated glucokinase translocation.

Effects on Lipid Metabolism

D-Psicose has been shown to favorably alter lipid metabolism, contributing to its anti-obesity
effects.[6][10] It exerts these effects by modulating the expression of key genes involved in
lipogenesis and fatty acid oxidation.
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Studies have shown that D-Psicose supplementation can suppress the expression of lipogenic
genes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[10] This
suppression is mediated, at least in part, through the modulation of the sterol regulatory
element-binding protein-1c (SREBP-1c) signaling pathway.[10][11]

D-Psicose has been reported to stimulate the phosphorylation and activation of AMP-activated
protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10] Activated AMPK,
in turn, phosphorylates and inhibits SREBP-1c, leading to a downstream reduction in the
expression of lipogenic genes.[11][12]
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D-Psicose's effect on lipid metabolism.

Safety and Toxicology
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D-Psicose is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.
[3] Toxicological studies in rats have indicated a high LD50 of 16 g/kg body weight, classifying it
as a substance of low acute toxicity.[7][13] Long-term feeding studies in rats have not shown
any significant adverse effects at dietary concentrations of 3%.[13]

Analytical Methods

Several analytical methods are available for the quantification of D-Psicose in various
matrices. High-Performance Liquid Chromatography with Evaporative Light Scattering
Detection (HPLC-ELSD) is a commonly used technique for the simultaneous determination of
D-Psicose and other sugars in food products.

Experimental Protocols
In Vitro a-Glucosidase Inhibitory Assay

This protocol is adapted from methods used to assess the inhibitory activity of compounds on
a-glucosidase.[14][15][16][17]

Materials:

a-glucosidase from Saccharomyces cerevisiae

e p-Nitrophenyl-a-D-glucopyranoside (pNPG)

o D-Psicose

o Acarbose (positive control)

e Phosphate buffer (pH 6.8)

e Sodium carbonate (Na2CO3)

e 96-well microplate reader

Procedure:

o Prepare solutions of a-glucosidase, pNPG, D-Psicose, and acarbose in phosphate buffer.
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In a 96-well plate, add 50 pL of phosphate buffer, 25 pL of D-Psicose solution at various
concentrations, and 25 pL of a-glucosidase solution.

Pre-incubate the mixture at 37°C for 10 minutes.

Initiate the reaction by adding 25 pL of pNPG solution.
Incubate the reaction mixture at 37°C for 30 minutes.

Stop the reaction by adding 100 uL of Na2CO3 solution.
Measure the absorbance at 405 nm using a microplate reader.

Calculate the percentage of inhibition and determine the IC50 value.
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Workflow for in vitro a-glucosidase assay.

Oral Glucose Tolerance Test (OGTT) in Rats
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This protocol is a generalized procedure based on standard methods for OGTT in rodents.[18]
[19][20]

Animals:

o Male Wistar rats (or other appropriate strain)

Materials:

D-Psicose

Glucose solution (for oral gavage)

Glucometer and test strips

Oral gavage needles

Procedure:

Fast rats overnight (12-16 hours) with free access to water.
e Record the baseline blood glucose level (t=0) from the tail vein.
o Administer D-Psicose (e.g., 2 g/kg body weight) or vehicle (water) via oral gavage.

o Thirty minutes after D-Psicose administration, administer a glucose solution (e.g., 2 g/kg
body weight) via oral gavage.

e Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose
administration.

» Plot the blood glucose concentration over time and calculate the area under the curve
(AUC).

Conclusion

D-Psicose exhibits a range of biochemical properties that make it a compelling subject for
further investigation. Its ability to inhibit carbohydrate-digesting enzymes and modulate hepatic
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glucose and lipid metabolism through pathways involving glucokinase, AMPK, and SREBP-1c
highlights its potential as a therapeutic agent for metabolic diseases. The detailed protocols
and pathway diagrams provided in this guide are intended to facilitate further research into the
mechanisms of action and potential applications of this unique rare sugar.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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